L-Cysteine ethyl ester hydrochloride
Overview
Description
L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine. It is commonly used in peptide synthesis and as a precursor in various biochemical applications. The compound is known for its ability to enhance the solubility and stability of peptides, making it valuable in pharmaceutical and cosmetic industries .
Mechanism of Action
Target of Action
L-Cysteine ethyl ester hydrochloride primarily targets the excitatory amino acid transporter 3 (EAAT3) . EAAT3 is responsible for the transport of L-cysteine into neurons .
Mode of Action
The compound interacts with its target by acting as a cell-penetrant L-thiol ester . It is suggested that the compound may directly bind to plasma membrane/intracellular proteins, such as ion channels, receptors, and enzymes, altering their activities .
Biochemical Pathways
This compound affects the redox reactions in the body . It is involved in the reduction process of cells and the metabolism of phospholipids in the liver . It protects liver cells from damage and promotes liver function .
Pharmacokinetics
It is known that the compound can be administered orally , suggesting that it has good bioavailability.
Result of Action
The compound has been shown to prevent and reverse physical dependence on morphine in male rats . It attenuates the development of physical dependence on morphine and reverses morphine dependence, most likely through intracellular actions within the brain .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to potentiate the reduction of nitroblue tetrazolium by mouse peritoneal macrophages ex vivo . This suggests that the compound’s action can be affected by the external environment of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteine ethyl ester hydrochloride is typically synthesized by esterification of L-cysteine with ethanol in the presence of hydrochloric acid. The reaction involves the conversion of the carboxyl group of L-cysteine to an ethyl ester, followed by the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:
- Dissolving L-cysteine in ethanol.
- Adding hydrochloric acid to the solution.
- Heating the mixture to facilitate the esterification reaction.
- Purifying the product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: L-Cysteine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Oxidation: Disulfides.
Reduction: Regenerated thiol group.
Substitution: Corresponding substituted products.
Scientific Research Applications
L-Cysteine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Comparison with Similar Compounds
- L-Cysteine hydrochloride
- L-Cysteine methyl ester hydrochloride
- L-Arginine ethyl ester dihydrochloride
Comparison: L-Cysteine ethyl ester hydrochloride is unique due to its ethyl ester group, which enhances its solubility and stability compared to other derivatives like L-cysteine hydrochloride. This makes it particularly useful in peptide synthesis and other applications where solubility is crucial .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJWWJOCJHMGV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046527 | |
Record name | Ethyl L-cysteinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid with a stench; [Alfa Aesar MSDS] | |
Record name | L-Cysteine, ethyl ester, hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15091 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
868-59-7 | |
Record name | L-Cysteine, ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl L-cysteinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-cysteinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CYSTEINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM467TB2I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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